molecular formula C4H4BrClF3N3 B13608941 4-bromo-1-(trifluoromethyl)-1H-pyrazol-3-aminehydrochloride

4-bromo-1-(trifluoromethyl)-1H-pyrazol-3-aminehydrochloride

Cat. No.: B13608941
M. Wt: 266.45 g/mol
InChI Key: ZYLPWWOACOZFMO-UHFFFAOYSA-N
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Description

4-Bromo-1-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is characterized by the presence of a bromine atom at position 4 and a trifluoromethyl group at position 1, along with an amine group at position 3. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Catalysts: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction can yield various substituted pyrazoles depending on the boronic acid used .

Scientific Research Applications

4-Bromo-1-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-1-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The bromine atom and amine group can form hydrogen bonds and other interactions with target proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(trifluoromethyl)-1H-pyrazole: Lacks the amine group at position 3.

    1-(Trifluoromethyl)-1H-pyrazol-3-amine: Lacks the bromine atom at position 4.

    4-Chloro-1-(trifluoromethyl)-1H-pyrazol-3-amine: Has a chlorine atom instead of a bromine atom at position 4.

Uniqueness

4-Bromo-1-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride is unique due to the combination of the bromine atom, trifluoromethyl group, and amine group, which confer specific chemical properties and reactivity. The hydrochloride salt form enhances its solubility, making it more versatile for various applications.

Properties

Molecular Formula

C4H4BrClF3N3

Molecular Weight

266.45 g/mol

IUPAC Name

4-bromo-1-(trifluoromethyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C4H3BrF3N3.ClH/c5-2-1-11(4(6,7)8)10-3(2)9;/h1H,(H2,9,10);1H

InChI Key

ZYLPWWOACOZFMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1C(F)(F)F)N)Br.Cl

Origin of Product

United States

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